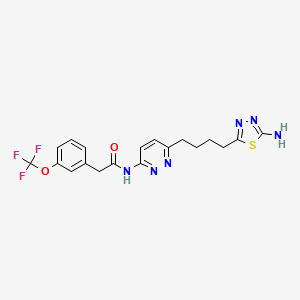

N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

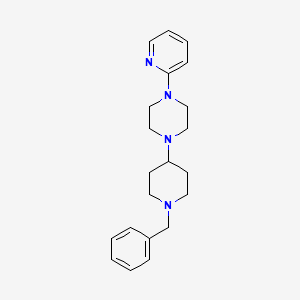

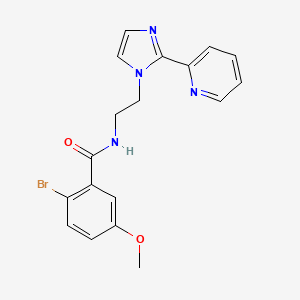

“N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride” is a chemical compound that contains several functional groups, including a furan ring, a thiazole ring, and a difluorophenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), a furan ring (a five-membered ring with one oxygen atom), and a phenyl ring (a six-membered ring of carbon atoms) with two fluorine substitutions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For instance, the amine group (-NH2) could participate in acid-base reactions, the furan ring might undergo electrophilic aromatic substitution, and the thiazole ring might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the aromatic rings could affect its solubility, boiling point, melting point, and other physical properties .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- A novel compound structurally similar to N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, namely N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, was synthesized and characterized by various spectroscopic methods. The molecular structure was determined using X-ray diffraction, and Hirshfeld surface analysis was employed for intermolecular contact analysis (Gayathri et al., 2019).

Corrosion Inhibition

- Thiazole derivatives, which include compounds similar to N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, have been investigated for their corrosion inhibition performances. Quantum chemical parameters and molecular dynamics simulations were utilized to predict their effectiveness against corrosion of iron metal (Kaya et al., 2016).

Photochemical Synthesis Applications

- Photochemical methodologies were developed for synthesizing compounds with furan and fluorinated phenyl groups, which are structural components of N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride. These methods involve the irradiation of specific precursors and can lead to the synthesis of related heterocyclic compounds (Buscemi et al., 2001).

Organosilicon Synthesis

- Research in the field of organosilicon synthesis has explored the synthesis of isocyanates that include furan and fluorophenyl groups, related to the structure of N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride. This work provides insights into the synthesis of complex molecules with similar structural motifs (Lebedev et al., 2006).

Anticancer Applications

- Compounds structurally similar to N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride have been synthesized and tested for their anticancer properties. The presence of the furan and phenyl groups in these compounds contributed to their observed antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).

Antimicrobial Activity

- A thiazole-based heterocyclic amide, which shares structural similarities with N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, was synthesized and found to exhibit antimicrobial activity against a range of Gram-negative and Gram-positive bacteria and fungi, highlighting the potential pharmacological applications of such compounds (Cakmak et al., 2022).

Orientations Futures

Propriétés

IUPAC Name |

N-(2,6-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2OS.ClH/c14-9-2-1-3-10(15)12(9)17-13-16-11(7-19-13)8-4-5-18-6-8;/h1-7H,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRNSZWBLOPTSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC2=NC(=CS2)C3=COC=C3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2397235.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2397236.png)

![[(1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-yl]methanamine;hydrochloride](/img/structure/B2397238.png)

![[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B2397244.png)

![(E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2397249.png)

![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)